molecular formula C23H20N4O3 B11970600 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11970600
M. Wt: 400.4 g/mol
InChI Key: DBZSHJLAPLDFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methoxyphenyl)amino]-3-{(E)-[(4-Methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by two 4-methoxyphenyl substituents. The amino group at position 2 and the iminomethyl group at position 3 adopt an (E)-configuration, which influences molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H20N4O3/c1-29-18-10-6-16(7-11-18)24-15-20-22(25-17-8-12-19(30-2)13-9-17)26-21-5-3-4-14-27(21)23(20)28/h3-15,25H,1-2H3

InChI Key

DBZSHJLAPLDFKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method for synthesizing similar compounds involves a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out in an ethanolic solution under ultrasound irradiation, which enhances the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Methoxy vs. Methyl Groups

Replacing methoxy with methyl groups (e.g., 2-[(4-methylphenyl)amino]-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, ) reduces polarity and molecular weight (368.44 g/mol vs. higher for methoxy derivatives). Methoxy groups, being electron-donating, increase resonance stabilization and may enhance binding to electron-deficient targets, whereas methyl groups offer steric bulk without significant electronic effects .

Electron-Withdrawing Substituents

The 4-chlorophenyl group may reduce solubility compared to methoxy derivatives but improve affinity for hydrophobic binding pockets .

Structural Modifications and Functional Groups

Benzyl and Alkyl Substituents

The introduction of 4-methylbenzyl groups (e.g., ) adds a methylene bridge, increasing steric hindrance and molecular weight. Such modifications could hinder rotational freedom and affect binding kinetics in biological systems .

Heterocyclic Additions

Compounds with fused thiazolidinone rings (e.g., 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one, ) exhibit enhanced structural complexity.

Piperazine and Diazepane Derivatives

European Patent compounds () feature piperazine or diazepane substituents (e.g., 7-(1,4-diazepan-1-yl)-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one). These nitrogen-rich groups improve water solubility and bioavailability, making them advantageous for drug design compared to methoxy-only analogs .

Selenylation Derivatives

Electro-oxidative selenylation () yields 3-selenyl analogs (e.g., 3g: 67% yield, m.p. 161–162°C; 3h: 96% yield, m.p. 133–134°C). Higher yields in fluorophenyl derivatives (3h) suggest substituent-dependent reactivity.

Thiazolidinone Derivatives

Thiazolidinone-containing compounds (, e.g., BH30563: m.w. 513.68 g/mol) exhibit higher molecular weights due to additional sulfur and carboxamide groups. These modifications may impact pharmacokinetic properties, such as half-life and tissue penetration .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituents (Position 2/3) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound 4-Methoxyphenylamino/4-methoxyphenyliminomethyl ~396.42* N/A N/A -
3g () 4-Methoxyphenyl/phenylselanyl 463.37 161–162 67
2-(4-Methylphenyl) analog () 4-Methylphenylamino/4-methylphenyliminomethyl 368.44 N/A N/A
BH30563 () Piperidine-4-carboxamide/thiazolidinone 513.68 N/A N/A

*Estimated based on molecular formula.

Table 2: Heterocyclic Modifications

Compound (Evidence) Structural Feature Potential Impact
Target Compound Methoxy-substituted phenyl rings Enhanced solubility, electronic resonance
Thiazolidinone + furan Hydrogen bonding, π-π interactions
(Compound 8) 4-Methoxyphenyl + 3-methylpiperazine Improved solubility, basicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.